(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
The compound (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid is a complex organic molecule with potential applications in various fields of science. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid typically involves multiple steps, including the protection of amino groups, glycosylation, and coupling reactions. The Fmoc group is introduced using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine . The glycosylation step involves the use of acetyl-protected sugars and a suitable glycosyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of solid-phase synthesis techniques can also streamline the process, allowing for the rapid assembly of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are frequently used.
Substitution: Nucleophiles like or can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones , while reduction could produce alcohols or amines .
Scientific Research Applications
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid: has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and glycopeptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonylamino]-4-oxobutanoic acid
- (2S)-4-amino-2-[tert-butoxycarbonylamino]-4-oxobutanoic acid
- (2S)-4-amino-2-[benzyloxycarbonylamino]-4-oxobutanoic acid
Uniqueness
The uniqueness of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid lies in its combination of the Fmoc protecting group and the glycosylated structure, which allows for the synthesis of complex glycopeptides with high specificity and efficiency.
Properties
Molecular Formula |
C33H36N2O14 |
---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35(25(32(41)42)13-27(34)40)33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H2,34,40)(H,41,42)/t25-,26+,28-,29-,30+,31+/m0/s1 |
InChI Key |
LEDLWGVFEPLBKH-XOILDGSSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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